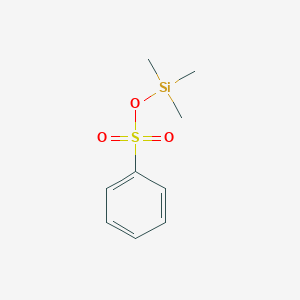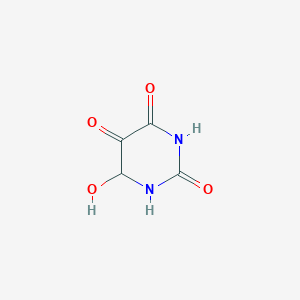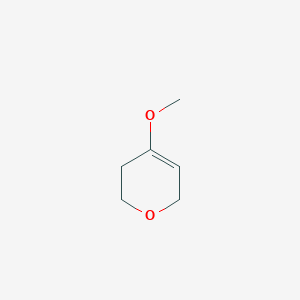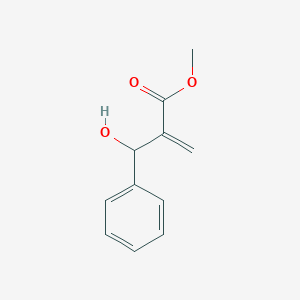
3-羟基-2-亚甲基-3-苯基丙酸甲酯
概述
描述
Methyl 3-hydroxy-2-methylene-3-phenylpropionate is a compound that can be synthesized through various chemical reactions. It is related to the family of hydroxypropionates, which are known to undergo decomposition and participate in reactions such as the Reformatsky reaction and the Sharpless catalytic asymmetric dihydroxylation (ADH) .
Synthesis Analysis
The synthesis of related methyl hydroxypropionates can be achieved through different pathways. For instance, methyl 2,2-dimethyl-3-hydroxypropionate can be synthesized from formaldehyde and isobutyraldehyde using aldol condensation, followed by oxidation and esterification, resulting in an overall yield increase to 21.9% and a cost reduction of 80% . Similarly, the ADH process has been used to synthesize methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate, which is exothermic and can be completed in 2-3 hours without affecting the optical purity and yield .
Molecular Structure Analysis
The molecular structure of methyl 3-hydroxy-2-methylene-3-phenylpropionate is not directly discussed in the provided papers. However, the structure of related compounds suggests that steric effects and the presence of substituents can significantly influence the reactivity and stability of these molecules. For example, methyl 2,2-dimethyl-3-hydroxypropionate has been shown to decompose to methyl isobutyrate and formaldehyde, and steric acceleration is considered responsible for the decomposition process .
Chemical Reactions Analysis
Chemical reactions involving methyl hydroxypropionates include the Reformatsky reaction, where methyl (+)-α-bromopropionate reacts with benzaldehyde to yield epimeric methyl 3-hydroxy-2-methyl-3-phenylpropionates . Additionally, the ADH reaction is used to prepare dihydroxy derivatives of methyl phenylpropionate . The decomposition of methyl 2,2-dimethyl-3-hydroxypropionate involves a molecular mechanism with a concerted nonsynchronous transition state, where the abstraction of the hydroxyl hydrogen by the oxygen of the carbonyl ester is a determining factor .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-hydroxy-2-methylene-3-phenylpropionate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the reaction rates of methyl 2,2-dimethyl-3-hydroxypropionate are influenced by the surface effects in Pyrex vessels and follow a first-order law in a specific temperature and pressure range . The optical activity of the compounds produced in the Reformatsky reaction provides insights into their stereochemistry and suggests the involvement of an enolate anion mechanism .
科学研究应用
1. Asymmetric Synthesis and Process Development
- Methyl (2R,3S)-2,3-dihydroxy-3 phenylpropionate has been developed using Sharpless catalytic asymmetric dihydroxylation. This process is complete in 2-3 hours, maintaining optical purity and yield, and has applications in synthesis processes (Lu, Xu, & Yang, 2000).
2. Antimicrobial Potential
- Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have shown potent antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Singh & Bhat, 2011).
3. Bio-based Production
- 3-Hydroxypropionic acid, an important platform chemical, can be produced biologically from glucose or glycerol. It serves as a precursor for several compounds, highlighting its industrial significance (Vidra & Németh, 2017).
4. Crystal Structure and Electronic Properties
- Studies on the crystal structures of phenylpropionic acid derivatives reveal their kinetic stability and potential applications in materials science (Das et al., 2011).
5. Synthesis of Biologically Active Compounds
- Methyl 3-hydroxy-2-methylene-3-phenylpropionate and its derivatives have been synthesized for potential use in pharmaceutical and chemical industries, as demonstrated in various studies (Wakui et al., 2004).
6. Enantioselective Synthesis and Biological Applications
- Enantioselective synthesis of chiral esters, including the Roche ester, using catalytic hydrogenation, has implications in the pharmaceutical industry (Qiu et al., 2009).
7. Nucleophilic Epoxidation Studies
- The nucleophilic epoxidation of 3-hydroxy-2-methylene esters has been explored, with applications in organic synthesis (Latorre et al., 2014).
8. Biotransformation for Synthesis
- Biotransformations using microbial catalysts have been studied for efficient and enantioselective synthesis of derivatives, indicating potential applications in biotechnology (Wang et al., 2005).
安全和危害
属性
IUPAC Name |
methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOKIHNKHAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433115 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
CAS RN |
18020-59-2 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

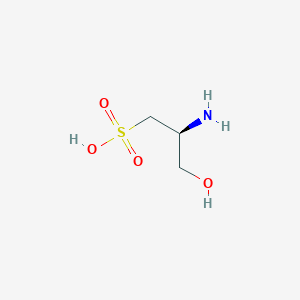
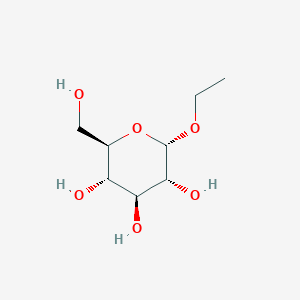
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
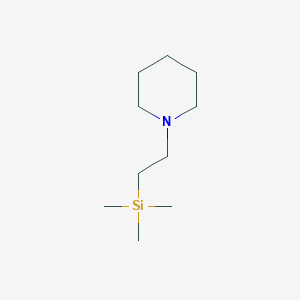
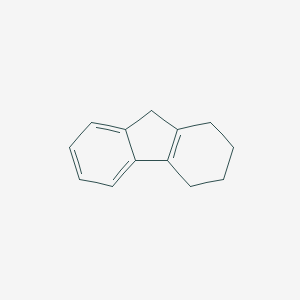
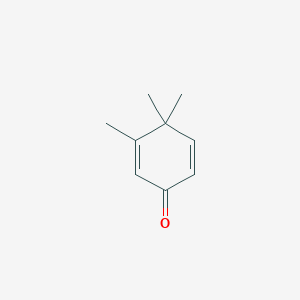
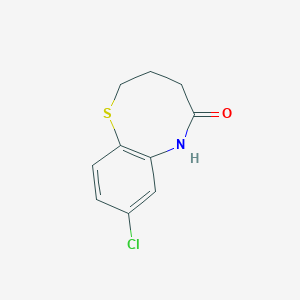
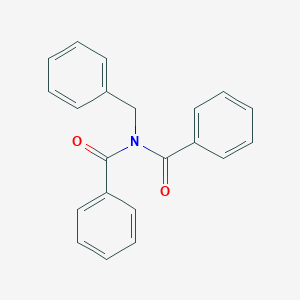
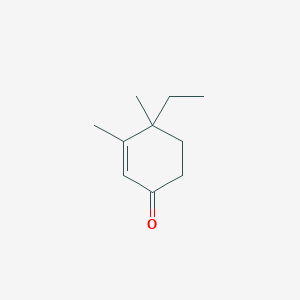
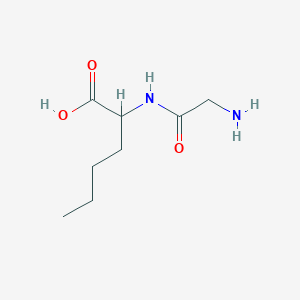
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
